
N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 signaling plays a crucial role in the induction of inflammatory responses, which are essential for host defense against infections but can also contribute to the pathogenesis of various diseases, including sepsis, atherosclerosis, and cancer. TAK-242 has been shown to inhibit TLR4 signaling and attenuate inflammatory responses in various preclinical models, making it a promising candidate for the development of novel anti-inflammatory and immunomodulatory therapies.
作用机制
TAK-242 exerts its pharmacological effects by selectively inhibiting the N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling pathway. N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide is a transmembrane receptor that recognizes various ligands, including lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon ligand binding, N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide recruits adaptor molecules, such as MyD88 and TRIF, which activate downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the production of proinflammatory cytokines and chemokines. TAK-242 binds to a specific site on N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide, preventing the recruitment of MyD88 and TRIF and thereby inhibiting downstream signaling.
Biochemical and physiological effects:
TAK-242 has been shown to have potent anti-inflammatory effects in various preclinical models. In a mouse model of sepsis, TAK-242 treatment significantly reduced serum levels of proinflammatory cytokines, such as TNF-α and IL-6, and improved survival. In a mouse model of acute lung injury, TAK-242 treatment attenuated lung inflammation and injury. In a rat model of rheumatoid arthritis, TAK-242 treatment reduced joint inflammation and destruction. In addition, TAK-242 has been shown to enhance the antitumor immune response in mouse models of cancer, suggesting a potential role as an adjuvant therapy for cancer immunotherapy. TAK-242 has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of TAK-242 is its specificity for N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling, which allows for selective inhibition of this pathway without affecting other signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. Another advantage is its potency, as TAK-242 has been shown to be effective at low concentrations in various preclinical models. However, one limitation of TAK-242 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing in some applications.
未来方向
There are several potential future directions for the development of TAK-242 and related compounds. One direction is the optimization of TAK-242's pharmacokinetic properties, such as solubility and half-life, to improve its efficacy and reduce dosing frequency. Another direction is the development of TAK-242 derivatives with improved selectivity for N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling or with dual or multiple targets, such as N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide and TLR2, to enhance its therapeutic potential. In addition, TAK-242 could be combined with other anti-inflammatory or immunomodulatory agents to achieve synergistic effects. Finally, the clinical development of TAK-242 and related compounds for the treatment of various inflammatory diseases and cancer should be pursued.
合成方法
The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The key intermediate is 1,3,5-trimethylpyrazole-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-chloroaniline and triethylamine to yield the 2-chlorophenyl derivative. The final step involves the reaction of the 2-chlorophenyl derivative with N-ethyl-4-sulfamoylbenzene-1-sulfonamide in the presence of a base to give TAK-242.
科学研究应用
TAK-242 has been extensively studied in various preclinical models of inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In these models, TAK-242 has been shown to inhibit N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling and attenuate inflammatory responses, leading to improved outcomes. TAK-242 has also been investigated as a potential adjuvant therapy for cancer immunotherapy, as N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide signaling has been implicated in the regulation of antitumor immune responses. In addition, TAK-242 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-chlorophenyl)-N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-5-18(13-9-7-6-8-12(13)15)21(19,20)14-10(2)16-17(4)11(14)3/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMKNMEONULMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

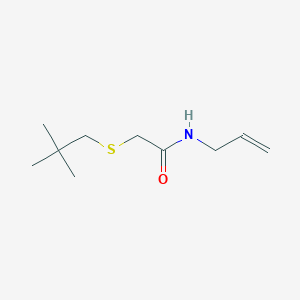
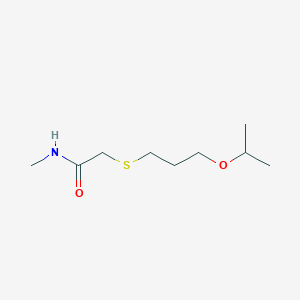
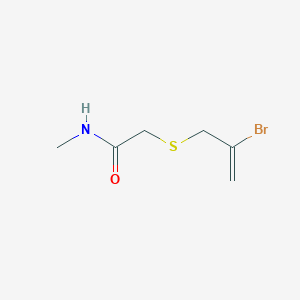

![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)
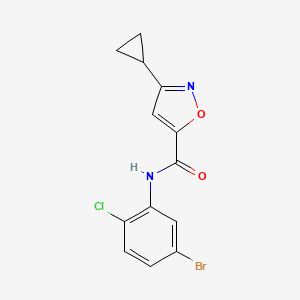
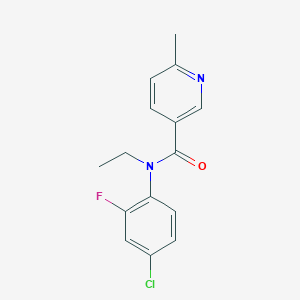
![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)
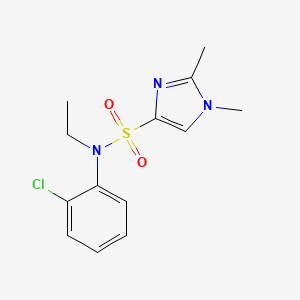
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)